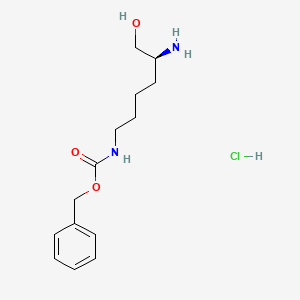

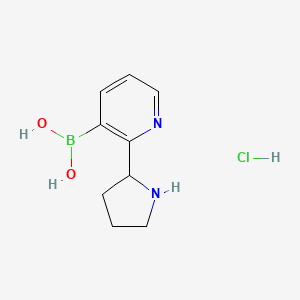

![molecular formula C51H101N5O23 B6313493 Amino-PEG(4)-[PEG(4)-OMe]3 CAS No. 1333154-69-0](/img/structure/B6313493.png)

Amino-PEG(4)-[PEG(4)-OMe]3

Vue d'ensemble

Description

Amino-PEG(4)-[PEG(4)-OMe]3 is an oligoether-based compound that has been widely used in a variety of scientific and medical applications. It is a type of polyethylene glycol (PEG) derivative that is composed of two different chemical moieties, namely a polyethylene glycol (PEG) and a poly(methyl)ether (OMe). This compound is a highly versatile compound that can be used in a variety of scientific and medical applications due to its unique physical and chemical properties.

Applications De Recherche Scientifique

PEGylation for Improved Drug Delivery

PEGylation, the process of attaching polyethylene glycol (PEG) chains to drugs, significantly enhances drug delivery by improving solubility, stability, and bioavailability. Amino-PEG(4)-[PEG(4)-OMe]3, as a derivative, contributes to these advancements by offering a platform for conjugating drugs, thereby improving their performance. This application has been pivotal in the development of PEG-drug conjugates, which show enhanced residence time in the body, reduced degradation by enzymes, and decreased immunogenicity (Greenwald et al., 2003), (Veronese & Pasut, 2005).

Site-Specific PEGylation for Protein Stabilization

Site-specific PEGylation is a technique aimed at enhancing the stability and efficacy of peptides and proteins for therapeutic use. It involves attaching PEG chains at specific sites on proteins, ensuring minimal impact on the protein's activity while maximizing its stability and circulating half-life. This approach has led to significant developments in the pharmacokinetics of peptide and protein therapeutics (Nischan & Hackenberger, 2014).

PEGylation for Mucoadhesion Enhancement

PEG polymers, when functionalized with specific amino acids or peptides, can demonstrate improved mucoadhesion, which is beneficial in various biomedical applications such as targeted drug delivery systems. For instance, end group functionalization of PEG polymers with the amino acid DOPA significantly enhances their mucoadhesive properties. This enhancement is crucial for drugs that require prolonged retention at mucosal surfaces for effective treatment (Catron et al., 2006).

PEGylation in Tumor Targeting

PEGylation plays a vital role in cancer treatment by improving the solubility of hydrophobic drugs and allowing for specific tumor targeting through the enhanced permeability and retention (EPR) effect. PEG-prodrug conjugates, with their ability to enhance drug efficacy and reduce systemic toxicity, are a cornerstone in the development of more effective cancer therapeutics (Banerjee et al., 2012).

Addressing PEG Immunogenicity

Despite its widespread use, PEG's immunogenicity poses challenges, leading to the formation of anti-PEG antibodies, accelerated drug clearance, and potential hypersensitivity reactions. This issue has spurred research into alternatives to PEG, aiming to retain the benefits of PEGylation while minimizing its drawbacks. These alternatives are crucial for the future of drug delivery and bioconjugation (Thai Thanh Hoang Thi et al., 2020).

Propriétés

IUPAC Name |

N-[2-[2-[2-[2-[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxymethyl]propoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-methoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H101N5O23/c1-61-12-4-47(57)53-9-17-66-22-27-71-32-35-74-38-41-77-44-51(56-50(60)7-15-64-20-25-69-30-31-70-26-21-65-16-8-52,45-78-42-39-75-36-33-72-28-23-67-18-10-54-48(58)5-13-62-2)46-79-43-40-76-37-34-73-29-24-68-19-11-55-49(59)6-14-63-3/h4-46,52H2,1-3H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXJGJDFUSAHDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)NCCOCCOCCOCCOCC(COCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H101N5O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1152.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

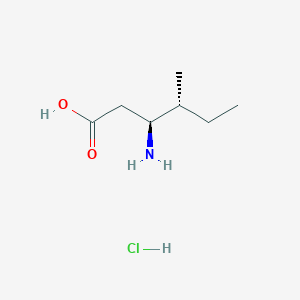

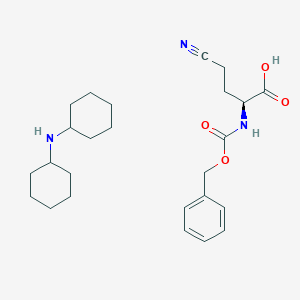

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6313420.png)

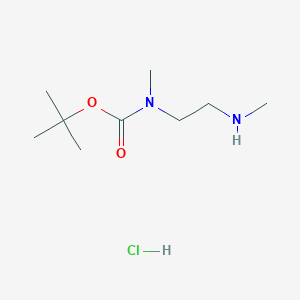

![Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), 99%](/img/structure/B6313428.png)

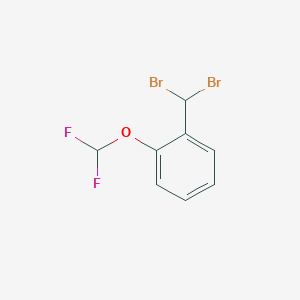

![Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B6313434.png)

![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24](/img/structure/B6313442.png)

![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313448.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)

![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)

![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)